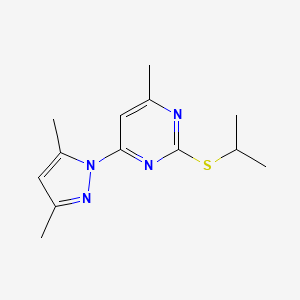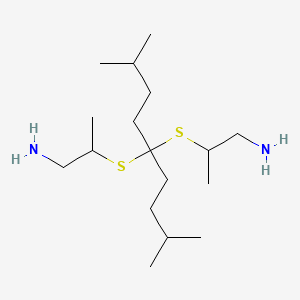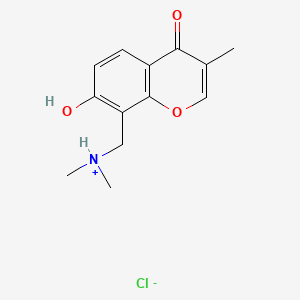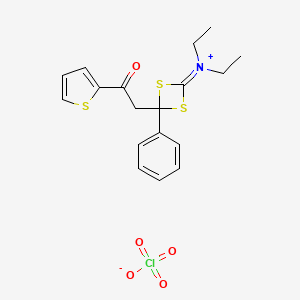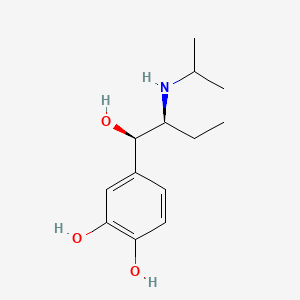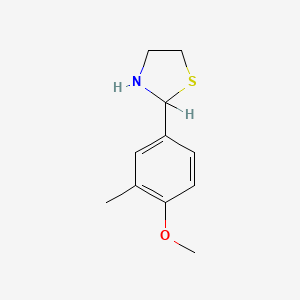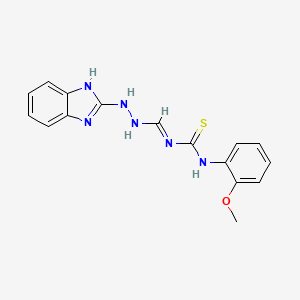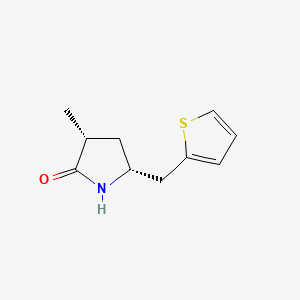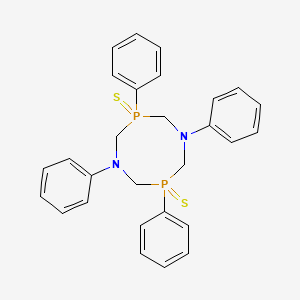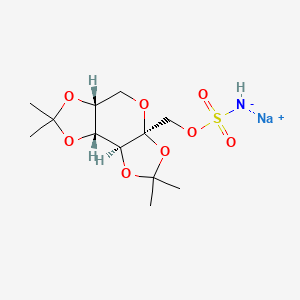
Adamantanyl hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantanyl hydroxybenzamide is a compound that combines the adamantane structure with a hydroxybenzamide group Adamantane is a tricyclic hydrocarbon known for its stability and unique three-dimensional structure, while hydroxybenzamide is a derivative of benzamide with a hydroxyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of adamantanyl hydroxybenzamide typically involves the reaction of adamantane derivatives with hydroxybenzamide precursors. One common method is the reaction of adamantane-1-carboxylic acid with hydroxybenzamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: Adamantanyl hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and acylating agents.
Major Products:
Oxidation: Formation of adamantanyl benzamide.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Adamantanyl hydroxybenzamide has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of adamantanyl hydroxybenzamide involves its interaction with specific molecular targets. The adamantane moiety provides structural stability and enhances the compound’s ability to interact with hydrophobic regions of proteins and enzymes. The hydroxybenzamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity . The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Adamantanyl hydroxybenzamide can be compared with other adamantane derivatives and hydroxybenzamide compounds:
Adamantane Derivatives: Similar compounds include adamantane-1-carboxylic acid and adamantane-1-amine.
Hydroxybenzamide Compounds: Similar compounds include hydroxybenzamide and its derivatives.
Uniqueness: this compound is unique due to the combination of the adamantane structure with the hydroxybenzamide group.
Eigenschaften
CAS-Nummer |
850334-50-8 |
|---|---|
Molekularformel |
C17H21NO2 |
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
N-(1-adamantyl)-3-hydroxybenzamide |
InChI |
InChI=1S/C17H21NO2/c19-15-3-1-2-14(7-15)16(20)18-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13,19H,4-6,8-10H2,(H,18,20) |
InChI-Schlüssel |
GQDAKYXTUUGGNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


